molecular formula C25H20N2O2S B13365990 1-{3-amino-2-benzoyl-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridin-5-yl}ethanone

1-{3-amino-2-benzoyl-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridin-5-yl}ethanone

Cat. No.: B13365990
M. Wt: 412.5 g/mol
InChI Key: UUKFVRTYHFGNNR-BUHFOSPRSA-N
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Description

1-{3-amino-2-benzoyl-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridin-5-yl}ethanone is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]pyridine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms. The presence of various functional groups, such as amino, benzoyl, and phenylethenyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-{3-amino-2-benzoyl-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridin-5-yl}ethanone can be achieved through several synthetic routes. One common method involves the condensation reaction of appropriate starting materials, such as 2-aminothiophene derivatives, with benzoyl chloride and other reagents under specific conditions. The reaction typically requires the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, to isolate the final product.

Chemical Reactions Analysis

1-{3-amino-2-benzoyl-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridin-5-yl}ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, such as potassium permanganate, reducing agents, such as sodium borohydride, and nucleophiles, such as amines and thiols .

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the specific functional groups targeted.

    Substitution: The presence of reactive functional groups, such as the amino and benzoyl groups, allows for various substitution reactions, leading to the formation of new derivatives with different chemical properties.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of new materials with unique properties.

    Biology: It has shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.

    Medicine: The compound’s ability to interact with specific molecular targets and pathways has led to its investigation as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Its unique chemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-{3-amino-2-benzoyl-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridin-5-yl}ethanone involves its interaction with specific molecular targets and pathways within cells . The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, resulting in the suppression of cancer cell growth or the reduction of inflammation.

Comparison with Similar Compounds

1-{3-amino-2-benzoyl-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridin-5-yl}ethanone can be compared with other similar compounds, such as thieno[2,3-b]pyridine derivatives and benzoyl-substituted heterocycles . These compounds share structural similarities but may differ in their functional groups and overall chemical properties. Some similar compounds include:

    Thieno[2,3-b]pyridine derivatives: These compounds have a similar fused heterocyclic core but may contain different substituents, leading to variations in their biological activities and applications.

    Benzoyl-substituted heterocycles: Compounds with benzoyl groups attached to different heterocyclic systems, such as pyridines or thiophenes, may exhibit similar reactivity but differ in their specific biological effects.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H20N2O2S

Molecular Weight

412.5 g/mol

IUPAC Name

1-[3-amino-2-benzoyl-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridin-5-yl]ethanone

InChI

InChI=1S/C25H20N2O2S/c1-15-20(16(2)28)19(14-13-17-9-5-3-6-10-17)21-22(26)24(30-25(21)27-15)23(29)18-11-7-4-8-12-18/h3-14H,26H2,1-2H3/b14-13+

InChI Key

UUKFVRTYHFGNNR-BUHFOSPRSA-N

Isomeric SMILES

CC1=C(C(=C2C(=C(SC2=N1)C(=O)C3=CC=CC=C3)N)/C=C/C4=CC=CC=C4)C(=O)C

Canonical SMILES

CC1=C(C(=C2C(=C(SC2=N1)C(=O)C3=CC=CC=C3)N)C=CC4=CC=CC=C4)C(=O)C

Origin of Product

United States

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